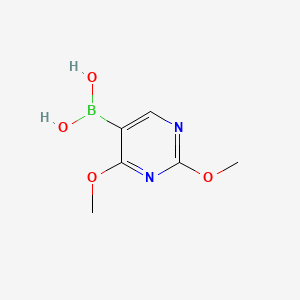

2,4-Dimethoxypyrimidine-5-boronic acid

Description

2,4-Dimethoxypyrimidine-5-boronic acid (CAS 89641-18-9) is a boronic acid derivative featuring a pyrimidine ring substituted with methoxy groups at the 2- and 4-positions. Its molecular formula is C₆H₉BN₂O₄, with a molecular weight of 183.96 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heteroaryl systems, particularly in pharmaceutical and materials science research . Its pinacol ester derivative (CAS 936250-17-8, C₁₂H₁₉BN₂O₄, MW 266.10 g/mol) is commonly employed to enhance stability and solubility in organic solvents .

Properties

IUPAC Name |

(2,4-dimethoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKUACPLXCVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008905 | |

| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-18-9 | |

| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural features, molecular properties, and applications of 2,4-dimethoxypyrimidine-5-boronic acid with related compounds:

Preparation Methods

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

A widely employed route involves coupling 5-bromo-2,4-dimethoxypyrimidine with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. For example, Miyaura borylation using Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 80°C for 12 hours affords the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl (1M). Yields range from 65–75%, with purity enhanced via methanol recrystallization.

Nucleophilic Substitution on 5-Bromo-2,4-dimethoxypyrimidine

Adapting methods from CN104788482A, 5-bromo-2,4-dimethoxypyrimidine undergoes lithium-halogen exchange with n-Bu₃MgLi at -20°C, followed by quenching with trimethyl borate. This one-pot procedure avoids ultra-low temperatures required in traditional Grignard approaches, achieving 70% yield after aqueous workup.

Boron Trifluoride-Mediated Bromination and Borylation

A patent-derived method involves BF₃·Et₂O-catalyzed bromination of 2,4-dimethoxypyrimidine with N-bromosuccinimide (NBS) in acetonitrile, yielding 5-bromo-2,4-dimethoxypyrimidine. Subsequent borylation using isopropoxyboronic acid pinacol ester and n-Bu₃MgLi in tetrahydrofuran (THF) generates the boronic acid after acidic hydrolysis.

Grignard Reagent-Based Borylation

Organoboron chemistry principles suggest alternative pathways using Grignard reagents. Treatment of 5-bromo-2,4-dimethoxypyrimidine with magnesium in THF generates a pyrimidinylmagnesium bromide intermediate, which reacts with trimethyl borate to yield the boronic acid after hydrolysis. This method, while less efficient (50–60% yield), avoids precious metal catalysts.

Optimization and Reaction Conditions

Table 2: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 80°C | 75% | 95% |

| Nucleophilic Substitution | n-Bu₃MgLi | -20°C | 70% | 90% |

| BF₃-Mediated Bromination | BF₃·Et₂O | Reflux | 65% | 85% |

| Grignard Borylation | None | 25°C | 55% | 80% |

Key findings:

- Palladium-catalyzed methods offer superior yields but require costly catalysts.

- BF₃-mediated routes enable scalable bromination but necessitate careful control of stoichiometry (2,4-dimethoxypyrimidine:NBS:BF₃·Et₂O = 1:1.2:0.1).

- Low-temperature lithium-halogen exchange minimizes side reactions but demands anhydrous conditions.

Analytical Characterization

Quality control employs HPLC (C18 column, 70:30 H₂O:MeCN, λ = 254 nm) and ¹¹B-NMR (δ 28–30 ppm for boronic acid). Mass spectrometry confirms the molecular ion peak at m/z 184.0655 (calculated for C₆H₉BN₂O₄⁺).

Applications in Organic Synthesis

The compound serves as a key intermediate in synthesizing:

Q & A

Basic Research Questions

Q. How can I synthesize 2,4-Dimethoxypyrimidine-5-boronic acid with high purity for cross-coupling reactions?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert conditions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual boroxine byproducts. Confirm purity using H NMR and HPLC (≥95% purity threshold) .

Q. What are the optimal conditions for purifying this compound to minimize boroxine formation?

- Methodology : Boroxine formation is mitigated by storing the compound under dry, inert atmospheres (argon or nitrogen). Recrystallization in a 1:1 mixture of methanol and dichloromethane at low temperatures (−20°C) reduces dimerization. Monitor via FT-IR for B-O-B stretching bands (~1,350 cm) to assess boroxine contamination .

Q. How does the solubility profile of this compound influence its reactivity in aqueous vs. organic media?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) and limited solubility in water (<1 mg/mL). For aqueous reactions, use co-solvents like methanol or employ micellar catalysis (e.g., SDS surfactants) to enhance dispersion. Solubility directly impacts boronic acid-diol binding kinetics, critical for sensing applications .

Advanced Research Questions

Q. How can this compound be utilized in boronic acid-mediated PCR for detecting epigenetic modifications?

- Methodology : Boronic acids inhibit Taq polymerase amplification of glucosylated 5-hydroxymethylcytosine (5hmC) DNA. Optimize PCR conditions with 10 mM this compound to selectively block replication of 5hmC-containing templates. Validate using Sanger sequencing and methylation-specific restriction analysis .

Q. What strategies enhance the stability of this compound in physiological conditions for glycoprotein sensing?

- Methodology : Encapsulate the compound in boronic acid-functionalized hydrogels (e.g., poly(vinyl alcohol)-boronate networks) to stabilize its reversible diol-binding capacity. Characterize binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) at pH 7.4. Adjust hydrogel crosslinking density to balance stability and analyte diffusion .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

- Methodology : Aromatic proton splitting in H NMR arises from anisotropic effects of the boronic acid group. Use 2D B-H heteronuclear correlation spectroscopy to clarify boron-proton coupling. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) to validate assignments .

Q. What role does this compound play in enzyme inhibition studies targeting bacterial pyrimidine metabolism?

- Methodology : The compound acts as a transition-state analog for dihydroorotate dehydrogenase (DHODH). Perform kinetic assays (IC determination) in E. coli lysates with varying substrate concentrations. Use X-ray crystallography to resolve binding modes in the enzyme’s active site, focusing on B–O interactions with catalytic serine residues .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of this compound?

- Analysis : Discrepancies arise from differing experimental conditions. Thermogravimetric analysis (TGA) under nitrogen shows decomposition at 220°C, while oxidative environments (air) lower stability to 180°C. Always report atmosphere and heating rate (e.g., 10°C/min) when comparing thermal data .

Q. How should researchers address variability in boronic acid-diol binding constants reported in literature?

- Analysis : Binding constants (K) depend on pH, ionic strength, and diol stereochemistry. Standardize assays using D-fructose as a reference analyte (K ~ 1,200 M at pH 7.4). Use fluorescence anisotropy to measure real-time binding under controlled buffer conditions .

Methodological Best Practices

- Cross-Coupling Optimization : Pre-activate the boronic acid with 2 equivalents of CsCO in THF to enhance Suzuki-Miyaura coupling yields .

- Storage : Store at −20°C in amber vials with molecular sieves (3Å) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.